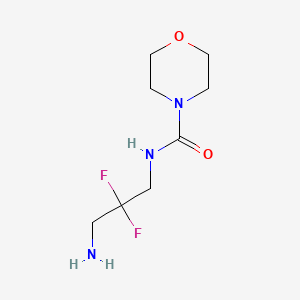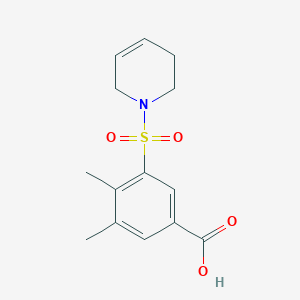
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid, also known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a heterocyclic compound that belongs to the pyridine family and has a molecular weight of 224.27 g/mol.
作用机制
The mechanism of action of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is not fully understood. However, it is believed to act by chelating metal ions and preventing them from participating in redox reactions. This property makes 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid useful for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. In addition, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid is also stable under a variety of conditions, making it useful for a wide range of experiments. However, 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has some limitations. It can be toxic at high concentrations and may interfere with the activity of certain enzymes.
未来方向
There are several future directions for the study of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. One potential application is in the development of new anticancer drugs. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to have anticancer properties, and further research may lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential application is in the study of metal ions in biological systems. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been shown to be a useful fluorescent probe for the detection of metal ions, and further research may lead to the development of new methods for studying metal ions in living organisms.
合成方法
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of 3,6-dihydropyridine-1(2H)-one with ethyl 2-bromo-4-oxo-4-phenylbutanoate, followed by hydrolysis and decarboxylation. The resulting product is then treated with potassium hydroxide to obtain 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid. The purity of 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid can be improved through recrystallization.
科学研究应用
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
2-(3,6-dihydro-2H-pyridin-1-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)9-4-5-12-10(8-9)13-6-2-1-3-7-13/h1-2,4-5,8H,3,6-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFBVXHNIAFGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)


![6-[(3-amino-2,2-difluoropropyl)amino]-N-methylpyridazine-3-carboxamide](/img/structure/B6645249.png)
![2,2-difluoro-N'-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine](/img/structure/B6645262.png)
![2-[2-(aminomethyl)morpholin-4-yl]-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B6645275.png)
![3-[[2-(Aminomethyl)morpholin-4-yl]sulfonylmethyl]benzonitrile](/img/structure/B6645278.png)

![2-[4-(3,6-dihydro-2H-pyridin-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B6645287.png)

![3-[3,6-dihydro-2H-pyridine-1-carbonyl(ethyl)amino]butanoic acid](/img/structure/B6645306.png)

